molecular formula C15H11NO2S3 B4816611 3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4816611
M. Wt: 333.5 g/mol
InChI Key: JYBPDEYBFJOHHZ-LCYFTJDESA-N
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Description

3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains a thiazolidinone core, which is known for its biological activity, and is substituted with methoxyphenyl and thienylmethylene groups, enhancing its chemical reactivity and potential utility in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiazolidinone core may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The methoxyphenyl and thienylmethylene groups may enhance binding affinity and specificity, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the thienylmethylene group, potentially altering its reactivity and biological activity.

    5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the methoxyphenyl group, which may affect its chemical properties and applications.

Uniqueness

3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both methoxyphenyl and thienylmethylene groups, which enhance its chemical reactivity and potential biological activity. This combination of substituents makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5Z)-3-(3-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S3/c1-18-11-5-2-4-10(8-11)16-14(17)13(21-15(16)19)9-12-6-3-7-20-12/h2-9H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBPDEYBFJOHHZ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-(3-methoxyphenyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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